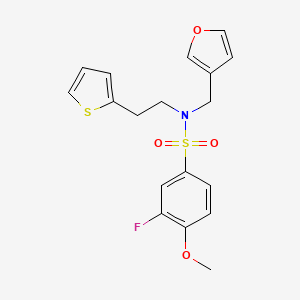

3-fluoro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-fluoro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-thiophen-2-ylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO4S2/c1-23-18-5-4-16(11-17(18)19)26(21,22)20(12-14-7-9-24-13-14)8-6-15-3-2-10-25-15/h2-5,7,9-11,13H,6,8,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABPTLIVTICAQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N(CCC2=CC=CS2)CC3=COC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzenesulfonamide structure, followed by the introduction of the furan, methoxy, and thiophene groups through various substitution reactions. Common reagents used in these steps include fluorinating agents, sulfonyl chlorides, and organometallic reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene groups can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene group would yield a sulfone, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Structural Characteristics

This compound is characterized by the presence of:

- Fluorine atom : Often associated with enhanced biological activity.

- Methoxy group : Contributes to solubility and bioavailability.

- Furan and thiophene rings : These heterocyclic structures are known for their diverse biological activities.

The molecular formula of this compound is , and it has a molecular weight of approximately 364.43 g/mol.

NLRP3 Inflammasome Inhibition

Recent studies have highlighted the compound's potential as an NLRP3 inflammasome inhibitor , which is crucial in the context of various diseases, including neurodegenerative disorders and metabolic syndromes. The NLRP3 inflammasome plays a pivotal role in the immune response, and its dysregulation is linked to chronic inflammation and disease progression.

- Mechanism of Action : The compound interacts with the NLRP3 protein, inhibiting its activity and thereby modulating inflammatory responses. This interaction has been quantified using techniques such as microscale thermophoresis, revealing binding affinities that suggest potent inhibitory effects .

Antiviral Activity

Research indicates that compounds with similar structural features have demonstrated antiviral properties. The incorporation of heterocycles like furan and thiophene may enhance the antiviral activity against various viral targets by disrupting viral replication processes .

Case Study 1: Inhibition of NLRP3 Inflammasome

In a study published in Nature, the sulfonamide scaffold was shown to effectively inhibit the NLRP3 inflammasome in vitro, with IC50 values indicating significant potency. The modifications made to the sulfonamide moiety were crucial for maintaining inhibitory activity while minimizing cytotoxic effects .

Case Study 2: Antiviral Efficacy

Another investigation focused on the antiviral efficacy of related compounds containing furan and thiophene rings. These studies demonstrated that structural modifications could lead to enhanced activity against viral strains, suggesting a pathway for developing new antiviral therapies .

Mechanism of Action

The mechanism of action of 3-fluoro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The presence of fluorine, furan, and thiophene groups suggests potential interactions with hydrophobic pockets in proteins, while the sulfonamide group may form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

3-Chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide

- Key Differences : Chlorine replaces fluorine at the 3-position, and the thiophen-2-ylmethyl group replaces the thiophen-2-yl-ethyl substituent.

- Impact: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce metabolic stability and alter electronic interactions with target proteins. The shorter thiophen-2-ylmethyl group (vs.

Heterocycle-Modified Sulfonamides

2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide

- Key Differences : Incorporates a 1,2,4-oxadiazole ring and lacks furan substitution.

- This compound’s IC50 values for kinase inhibition (if available) could differ significantly due to altered electronic profiles .

Thiophen-Ethyl-Containing Compounds

Rotigotine Hydrochloride and Related Compounds

- Key Similarities : Shares the 2-(thiophen-2-yl)ethyl group, a feature linked to dopamine receptor agonism in Rotigotine.

- Impact : The thiophen-ethyl group in the target compound may confer affinity for neurological targets, though its sulfonamide core (vs. Rotigotine’s tetralinamine structure) likely shifts activity toward enzyme inhibition rather than receptor modulation .

Physicochemical Comparison

- The thiophen-ethyl chain increases lipophilicity relative to oxadiazole-containing sulfonamides .

Biological Activity

3-fluoro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a fluorine atom, methoxy group, and fused heterocyclic rings (furan and thiophene), suggest a promising profile for biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and comparative studies with related compounds.

Structural Characteristics

The molecular formula of 3-fluoro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is C19H18FNO3S, with a molecular weight of 359.42 g/mol. The compound features:

- Fluorine Atom : Enhances binding affinity.

- Methoxy Group : Increases lipophilicity, aiding membrane permeability.

- Furan and Thiophene Rings : Provide sites for π-π stacking interactions with target proteins.

The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The fluoro group can enhance binding through hydrogen bonding or electrostatic interactions. The furan and thiophene rings may engage in π-π stacking with aromatic residues in proteins, modulating their activity and leading to desired biological effects.

Antiviral Properties

Research indicates that compounds similar to 3-fluoro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide exhibit antiviral activity. For instance, studies have shown that certain derivatives can inhibit reverse transcriptase in viral replication processes at low concentrations (EC50 values ranging from 130 to 263 μM) .

Antibacterial Activity

In vitro studies have demonstrated that this compound can inhibit the Type III secretion system (T3SS) in Gram-negative bacteria, which is crucial for their virulence. High concentrations (50 μM) resulted in approximately 50% inhibition of T3SS-mediated secretion . This suggests potential applications in treating bacterial infections resistant to conventional antibiotics.

Comparative Analysis

A comparison with similar compounds reveals distinct advantages for 3-fluoro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Ethoxy-3-fluoro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide | Contains ethoxy group | Different solubility properties |

| N-(Pyrimidin-2-yl)-4-(thiophen-2-ylmethylene)amino benzenesulfonamide | Pyrimidine instead of thiophene | Altered interaction profiles |

The presence of the fluoro group in our compound enhances its reactivity and binding affinity compared to other derivatives.

Case Studies

- Antiviral Activity : In a study examining various N-Heterocycles as antiviral agents, compounds with similar structural motifs showed enhanced activity against viral strains, indicating that modifications to the furan or thiophene rings could further optimize efficacy .

- Antibacterial Efficacy : A recent dissertation explored the inhibition of T3SS by various compounds, including derivatives of benzenesulfonamides. The findings indicated that modifications similar to those in our target compound could lead to significant antibacterial properties .

Q & A

Q. What are the optimal synthetic routes for 3-fluoro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide?

- Methodological Answer : The synthesis involves sequential alkylation and sulfonamide formation. A two-step approach is recommended:

Substituent Introduction : React 3-fluoro-4-methoxybenzenesulfonyl chloride with furan-3-ylmethylamine and 2-(thiophen-2-yl)ethylamine under controlled basic conditions (e.g., NaH in THF, as used in analogous sulfonamide syntheses ).

Purification : Crystallize the product using solvent mixtures (e.g., THF/hexane) to isolate the pure compound, as demonstrated in single-crystal X-ray studies of similar sulfonamides .

Challenges include regioselectivity due to competing amine reactivity; optimizing stoichiometry and reaction temperature is critical.

Q. How can the purity and structural integrity of this compound be confirmed?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions (e.g., methoxy at C4, furan/thiophene moieties) .

- Single-Crystal X-ray Diffraction : Resolve stereochemical ambiguities and confirm bond lengths/angles, as shown in studies of related sulfonamides (mean C–C bond deviation: 0.003 Å) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) with a C18 column and UV detection at 254 nm .

Q. What are the challenges in characterizing the stereochemistry of this compound?

- Methodological Answer : The compound lacks chiral centers but may exhibit conformational isomerism due to hindered rotation around the sulfonamide bond. Techniques include:

- Variable-Temperature NMR : Detect dynamic rotational barriers in solution .

- X-ray Crystallography : Resolve static conformations in the solid state, as seen in N,N-disubstituted sulfonamide structures .

Advanced Research Questions

Q. How do the furan and thiophene substituents influence electronic properties and reactivity?

- Methodological Answer :

- Computational Modeling : Perform density functional theory (DFT) calculations to map electron density distribution. The thiophene’s sulfur atom may enhance π-stacking interactions, while the furan’s oxygen increases polarity .

- Cyclic Voltammetry : Measure redox potentials to quantify electron-withdrawing/donating effects. Compare with analogs like 4-fluoro-N,N-dimethylbenzenesulfonamide (CAS 383-31-3) .

Q. What role does the sulfonamide moiety play in biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against carbonic anhydrase or proteases, leveraging the sulfonamide’s affinity for zinc ions or active-site pockets. Reference cell-permeable benzenesulfonamide derivatives as probes .

- Structure-Activity Relationship (SAR) : Modify sulfonamide substituents (e.g., replace methoxy with ethoxy) and compare bioactivity using IC values .

Q. How can computational models predict interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., kinases). Input the compound’s SMILES string for conformational sampling.

- MD Simulations : Simulate binding stability in aqueous environments, referencing hydration effects observed in perfluorinated sulfonamides .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for analogous sulfonamides?

- Methodological Answer :

- Parameter Screening : Systematically vary reaction parameters (solvent polarity, base strength) using design-of-experiment (DoE) frameworks. For example, NaH in THF vs. KCO in DMF may explain yield variations .

- Byproduct Identification : Use LC-MS to detect intermediates (e.g., monosubstituted sulfonamides) that compete with the desired product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.